molecular formula C6H10O7 B100381 (2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 15769-56-9

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B100381
CAS No.: 15769-56-9
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-KLVWXMOXSA-N
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Description

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is a compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and a keto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid typically involves the oxidation of suitable precursor molecules. One common method involves the oxidation of hexose sugars using strong oxidizing agents under controlled conditions. For instance, the oxidation of D-glucose using nitric acid can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective oxidation of the hydroxyl groups to form the keto group without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the oxidation process, reducing the reaction time and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Polyhydroxy compounds.

    Substitution: Esters or ethers.

Scientific Research Applications

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The keto group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanoic acid: Lacks the keto group, making it less reactive in redox reactions.

    (2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxoheptanoic acid: Contains an additional carbon atom, altering its physical and chemical properties.

Uniqueness

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific arrangement of hydroxyl and keto groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36562-70-6
Record name Polyguluronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36562-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90935776
Record name Hexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15769-56-9
Record name Guluronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15769-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guluronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

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